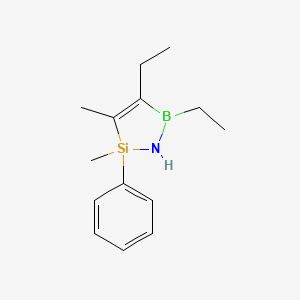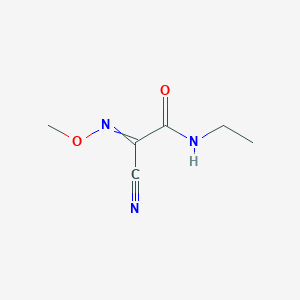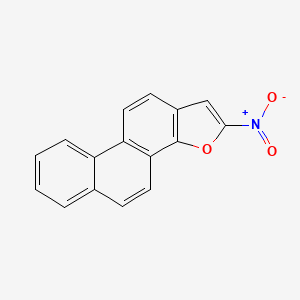
Phenanthro(1,2-b)furan, 2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro(1,2-b)furan, 2-nitro- is a heterocyclic aromatic compound that features a fused ring system consisting of a phenanthrene moiety and a furan ring with a nitro group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(1,2-b)furan, 2-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzofuran derivatives. For example, the nitration of benzofuran with nitric acid in the presence of acetic acid can yield 2-nitrobenzofuran . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization and oxidation reactions .
Industrial Production Methods
Industrial production methods for Phenanthro(1,2-b)furan, 2-nitro- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthro(1,2-b)furan, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrofurans, amino derivatives, and quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Phenanthro(1,2-b)furan, 2-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Phenanthro(1,2-b)furan, 2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthro(1,2-b)furan-10,11-dione: This compound shares a similar fused ring system but lacks the nitro group.
Naphtho(1,2-b)furan derivatives: These compounds have a similar furan ring fused with a naphthalene moiety.
Uniqueness
Phenanthro(1,2-b)furan, 2-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in various fields .
Eigenschaften
CAS-Nummer |
125372-47-6 |
|---|---|
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-nitronaphtho[1,2-g][1]benzofuran |
InChI |
InChI=1S/C16H9NO3/c18-17(19)15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)20-15/h1-9H |
InChI-Schlüssel |
IJHNWHKQCIFANN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3OC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
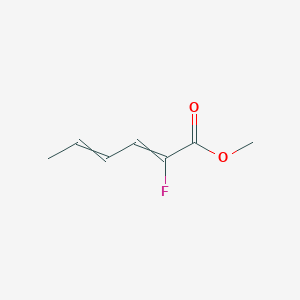
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
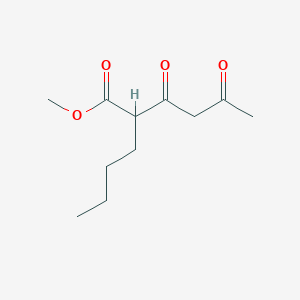
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)

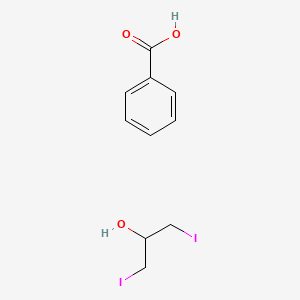
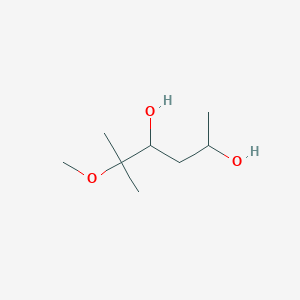
![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)
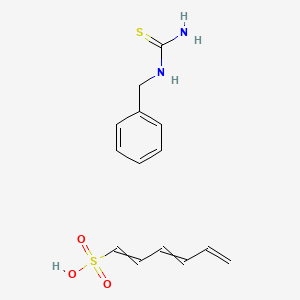
![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)
